Cas no 915871-22-6 (benzyl N-(4-chloro-2,5-dimethoxyphenyl)carbamate)

Benzyl N-(4-chloro-2,5-dimethoxyphenyl)carbamate is a synthetic carbamate derivative with applications in organic synthesis and pharmaceutical research. Its structure features a chloro-dimethoxyphenyl moiety, which contributes to its reactivity in nucleophilic substitution and coupling reactions. The benzyl ester group enhances solubility in organic solvents, facilitating its use in intermediate transformations. This compound is valued for its stability under standard conditions and its utility in constructing complex heterocyclic frameworks. Researchers employ it as a building block for developing bioactive molecules, particularly in medicinal chemistry for targeted modifications. Its well-defined purity and consistent performance make it a reliable reagent in specialized synthetic pathways.
benzyl N-(4-chloro-2,5-dimethoxyphenyl)carbamate structure
915871-22-6 structure
商品名:benzyl N-(4-chloro-2,5-dimethoxyphenyl)carbamate
CAS番号:915871-22-6
MF:C16H16ClNO4
メガワット:321.755543708801
CID:5923708
PubChem ID:17234230

benzyl N-(4-chloro-2,5-dimethoxyphenyl)carbamate 化学的及び物理的性質

名前と識別子

    • (4-Chloro-2,5-dimethoxy-phenyl)-carbamic acid benzyl ester
    • Carbamic acid, N-(4-chloro-2,5-dimethoxyphenyl)-, phenylmethyl ester
    • EN300-12692662
    • AKOS003386051
    • benzyl N-(4-chloro-2,5-dimethoxyphenyl)carbamate
    • benzyl (4-chloro-2,5-dimethoxyphenyl)carbamate
    • 915871-22-6
    • インチ: 1S/C16H16ClNO4/c1-20-14-9-13(15(21-2)8-12(14)17)18-16(19)22-10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3,(H,18,19)
    • InChIKey: CSHROIFEISCZOU-UHFFFAOYSA-N
    • ほほえんだ: C(OCC1=CC=CC=C1)(=O)NC1=CC(OC)=C(Cl)C=C1OC

計算された属性

  • せいみつぶんしりょう: 321.0767857g/mol
  • どういたいしつりょう: 321.0767857g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 22
  • 回転可能化学結合数: 6
  • 複雑さ: 349
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.6
  • トポロジー分子極性表面積: 56.8Ų

benzyl N-(4-chloro-2,5-dimethoxyphenyl)carbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-12692662-0.1g
benzyl N-(4-chloro-2,5-dimethoxyphenyl)carbamate
915871-22-6
0.1g
$1068.0 2023-05-24
Enamine
EN300-12692662-0.5g
benzyl N-(4-chloro-2,5-dimethoxyphenyl)carbamate
915871-22-6
0.5g
$1165.0 2023-05-24
Enamine
EN300-12692662-0.05g
benzyl N-(4-chloro-2,5-dimethoxyphenyl)carbamate
915871-22-6
0.05g
$1020.0 2023-05-24
Enamine
EN300-12692662-2.5g
benzyl N-(4-chloro-2,5-dimethoxyphenyl)carbamate
915871-22-6
2.5g
$2379.0 2023-05-24
Enamine
EN300-12692662-50mg
benzyl N-(4-chloro-2,5-dimethoxyphenyl)carbamate
915871-22-6
50mg
$348.0 2023-10-02
Enamine
EN300-12692662-1000mg
benzyl N-(4-chloro-2,5-dimethoxyphenyl)carbamate
915871-22-6
1000mg
$414.0 2023-10-02
Enamine
EN300-12692662-0.25g
benzyl N-(4-chloro-2,5-dimethoxyphenyl)carbamate
915871-22-6
0.25g
$1117.0 2023-05-24
Enamine
EN300-12692662-1.0g
benzyl N-(4-chloro-2,5-dimethoxyphenyl)carbamate
915871-22-6
1g
$1214.0 2023-05-24
Enamine
EN300-12692662-10.0g
benzyl N-(4-chloro-2,5-dimethoxyphenyl)carbamate
915871-22-6
10g
$5221.0 2023-05-24
Enamine
EN300-12692662-5.0g
benzyl N-(4-chloro-2,5-dimethoxyphenyl)carbamate
915871-22-6
5g
$3520.0 2023-05-24

benzyl N-(4-chloro-2,5-dimethoxyphenyl)carbamate 関連文献

benzyl N-(4-chloro-2,5-dimethoxyphenyl)carbamateに関する追加情報

Introduction to benzyl N-(4-chloro-2,5-dimethoxyphenyl)carbamate (CAS No. 915871-22-6)

Benzyl N-(4-chloro-2,5-dimethoxyphenyl)carbamate (CAS No. 915871-22-6) is a versatile organic compound with a unique structure and a wide range of potential applications in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its benzyl carbamate moiety and the substituted phenyl group, which together confer specific chemical and biological properties that make it an interesting target for various scientific investigations.

The chemical structure of benzyl N-(4-chloro-2,5-dimethoxyphenyl)carbamate consists of a benzyl group attached to a carbamate functional group, which is further linked to a phenyl ring substituted with a chlorine atom and two methoxy groups. This intricate arrangement of functional groups imparts the compound with unique reactivity and stability, making it suitable for use in the synthesis of more complex molecules and as a building block in drug discovery processes.

Recent studies have highlighted the potential of benzyl N-(4-chloro-2,5-dimethoxyphenyl)carbamate in various biological contexts. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits significant activity against certain bacterial strains, suggesting its potential as an antibacterial agent. The presence of the chloro and methoxy substituents on the phenyl ring may contribute to its ability to disrupt bacterial cell membranes or interfere with essential metabolic pathways.

In addition to its antibacterial properties, benzyl N-(4-chloro-2,5-dimethoxyphenyl)carbamate has been explored for its potential as a lead compound in the development of new antifungal agents. A study conducted by researchers at the University of California, Los Angeles (UCLA) demonstrated that this compound shows promising activity against several fungal species, including Candida albicans and Aspergillus fumigatus. The mechanism of action is thought to involve the disruption of fungal cell wall synthesis or the inhibition of key enzymes involved in fungal metabolism.

The pharmacological profile of benzyl N-(4-chloro-2,5-dimethoxyphenyl)carbamate has also been investigated in preclinical studies. Preliminary data suggest that this compound may have potential as an anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings are particularly relevant given the increasing need for new anti-inflammatory drugs to treat conditions such as rheumatoid arthritis and inflammatory bowel disease.

In terms of synthetic chemistry, benzyl N-(4-chloro-2,5-dimethoxyphenyl)carbamate can be synthesized through a multi-step process involving the reaction of 4-chloro-2,5-dimethoxyaniline with benzyl chloroformate. The reaction conditions and purification methods have been optimized to yield high-purity product with minimal side reactions. This synthetic route provides a reliable method for producing this compound on both laboratory and industrial scales.

The physical properties of benzyl N-(4-chloro-2,5-dimethoxyphenyl)carbamate, including its melting point, solubility, and stability under various conditions, have been extensively studied. These properties are crucial for understanding its behavior in different environments and for optimizing its use in pharmaceutical formulations. For example, its solubility in organic solvents such as dimethyl sulfoxide (DMSO) makes it suitable for use in high-throughput screening assays for drug discovery.

In conclusion, benzyl N-(4-chloro-2,5-dimethoxyphenyl)carbamate (CAS No. 915871-22-6) is a multifaceted compound with significant potential in various areas of medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it an attractive candidate for further investigation and development as a therapeutic agent. Ongoing research continues to uncover new applications and mechanisms of action for this compound, contributing to its growing importance in the scientific community.

おすすめ記事

推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量